molecular formula C6H7N3O3 B8805977 2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No. B8805977
M. Wt: 169.14 g/mol
InChI Key: PDGLKOOWTGQNSS-UHFFFAOYSA-N
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Patent
US08754077B2

Procedure details

A 500-mL Parr hydrogenation bottle was purged with nitrogen and charged with 131a (1.01 g, 5.92 mmol), 10% palladium on carbon (50% wet, 125 mg dry weight) and ethanol (50 mL). The bottle was evacuated, charged with hydrogen gas to a pressure of 25 psi and shaken for 2 h on a Parr hydrogenation apparatus. The hydrogen was then evacuated and nitrogen charged to the bottle. The catalyst was removed by filtration through a pad of CELITE® 521 and the filtrate concentrated under reduced pressure. The resulting residue was purified by column chromatography using 400 cc of silica gel and eluting with 3% methanol in methylene chloride. The fractions were collected to afford, after concentrating under reduced pressure, a 73% yield (601 mg) of 131b as a yellow solid: mp 74-76° C. 1H NMR (300 MHz, CDCl3) δ 5.37 (s, 1H), 4.72 (s, 2H), 4.07 (t, 2H, J=5.1 Hz), 3.98 (t, 2H, J=5.1 Hz), 3.57 (br s, 2H); MS (ESI+) m/z 140.4 (M+H).
Name
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
125 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:7]2[CH2:8][O:9][CH2:10][CH2:11][N:6]2[N:5]=1)([O-])=O>[Pd].C(O)C>[N:5]1[N:6]2[C:7]([CH2:8][O:9][CH2:10][CH2:11]2)=[CH:12][C:4]=1[NH2:1]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
[N+](=O)([O-])C1=NN2C(COCC2)=C1
Name
Quantity
125 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
shaken for 2 h on a Parr hydrogenation apparatus
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL Parr hydrogenation bottle was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
The bottle was evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas to a pressure of 25 psi
CUSTOM
Type
CUSTOM
Details
The hydrogen was then evacuated
ADDITION
Type
ADDITION
Details
nitrogen charged to the bottle
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through a pad of CELITE® 521
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 3% methanol in methylene chloride
CUSTOM
Type
CUSTOM
Details
The fractions were collected
CUSTOM
Type
CUSTOM
Details
to afford
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=C2COCCN21)N
Measurements
Type Value Analysis
AMOUNT: MASS 601 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.